Welcome to the BenchChem Online Store!
molecular formula C12H8FNO2 B8698277 2-Fluoro-4-(pyridin-4-yl)benzoic acid

2-Fluoro-4-(pyridin-4-yl)benzoic acid

Cat. No. B8698277
M. Wt: 217.20 g/mol
InChI Key: KBRFQDSLHYURNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04959363

Procedure details

The product of part (a) (75.0 g) in 2 L water was heated on a steam bath, and 200 g potassium permanganate was added portion-wise. The reaction mixture was heated at 100° C. for three days and then filtered to remove manganese oxide. The filtrate was concentrated in vacuo and the residue dried to give 36.1 g of 2-fluoro-4-(4pyridinyl)benzoic acid.
Name
( a )
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH:14]=[CH:13][N:12](C(=O)C(C)(C)C)[CH:11]=[CH:10]2)[CH:5]=[CH:6][C:7]=1[CH3:8].[Mn]([O-])(=O)(=O)=[O:22].[K+].[OH2:27]>>[F:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[C:8]([OH:22])=[O:27] |f:1.2|

Inputs

Step One
Name
( a )
Quantity
75 g
Type
reactant
Smiles
FC=1C=C(C=CC1C)C1C=CN(C=C1)C(C(C)(C)C)=O
Name
Quantity
2 L
Type
reactant
Smiles
O
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove manganese oxide
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue dried

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C=CC(=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 36.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.